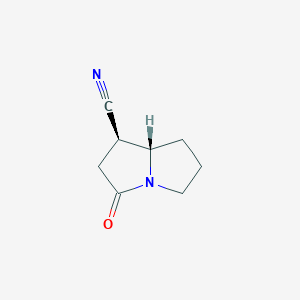
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is a heterocyclic organic compound It is characterized by a pyrrolizine core structure, which is a bicyclic system consisting of a five-membered pyrrole ring fused to a six-membered piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a nitrile with a suitable amine in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Wirkmechanismus
The mechanism of action of (1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,7aS)-4-oxidohexahydro-1H-pyrrolizine-1-ylmethyl (3R)-2,3-dihydroxy-2-isopropylbutanoate
- (1R)-1,4,5,10-tetrahydrophenazine-1-carboxylate
Uniqueness
(1R,7AS)-3-oxohexahydro-1H-pyrrolizine-1-carbonitrile is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(1R,8S)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-5-6-4-8(11)10-3-1-2-7(6)10/h6-7H,1-4H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
XSPBTUWKYCSGJR-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](CC(=O)N2C1)C#N |
Kanonische SMILES |
C1CC2C(CC(=O)N2C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


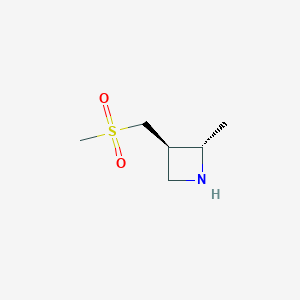

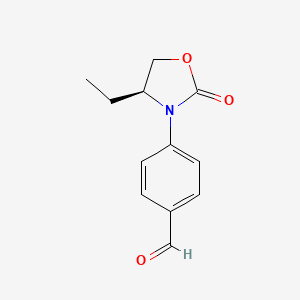
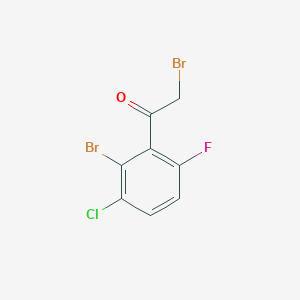
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
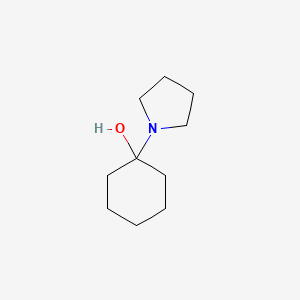

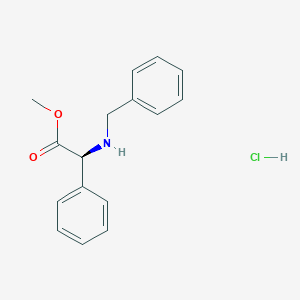
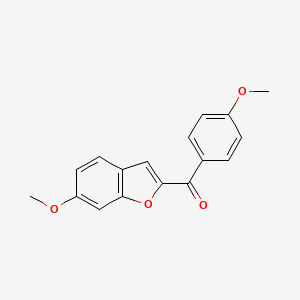
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
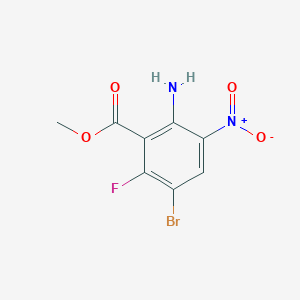
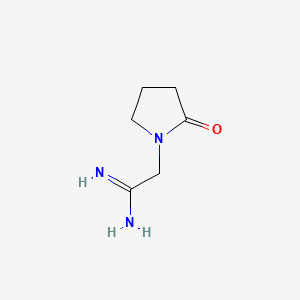
![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)
![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
